EP4 receptor antagonist 1
Overview
Description
EP4 Receptor Antagonist 1 is a compound that selectively inhibits the EP4 receptor, one of the four receptors for prostaglandin E2 (PGE2). This receptor is involved in various physiological and pathological processes, including inflammation, immune response, and cancer progression . By blocking the EP4 receptor, this antagonist can modulate immune responses and has shown promise in cancer immunotherapy .
Preparation Methods
The synthesis of EP4 Receptor Antagonist 1 involves several steps, including the formation of key intermediates and final coupling reactions. The synthetic routes typically involve:
Formation of intermediates: This step includes the preparation of key building blocks through various organic reactions.
Coupling reactions: The final product is obtained by coupling the intermediates under specific reaction conditions, such as using catalysts and solvents.
Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to scale up the production process .
Chemical Reactions Analysis
EP4 Receptor Antagonist 1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include various catalysts, solvents, and temperature controls. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
EP4 Receptor Antagonist 1 has a wide range of scientific research applications, including:
Cancer Immunotherapy: By inhibiting the EP4 receptor, this compound can modulate the tumor microenvironment and enhance the immune response against cancer cells.
Inflammatory Diseases: It can be used to reduce inflammation by blocking the PGE2 signaling pathway.
Pain Management: EP4 antagonists have shown potential in reducing pain by inhibiting the inflammatory response.
Other Applications: This compound is also being explored for its potential in treating other conditions, such as autoimmune diseases and fibrosis.
Mechanism of Action
The mechanism of action of EP4 Receptor Antagonist 1 involves blocking the EP4 receptor, which is a G protein-coupled receptor activated by PGE2. By inhibiting this receptor, the compound can:
Modulate immune responses: It can enhance the activity of natural killer cells and dendritic cells, leading to a stronger immune response against tumors.
Reduce inflammation: By blocking the PGE2 signaling pathway, it can reduce the production of inflammatory cytokines and other mediators.
Inhibit tumor growth: The compound can suppress tumor growth by modulating the tumor microenvironment and enhancing the immune response.
Comparison with Similar Compounds
EP4 Receptor Antagonist 1 is unique in its selectivity and potency compared to other similar compounds. Some similar compounds include:
EP2 Receptor Antagonists: These compounds also target the PGE2 signaling pathway but have different selectivity and potency profiles.
COX-2 Inhibitors: These compounds inhibit the enzyme responsible for PGE2 synthesis but have broader effects and potential side effects.
Other EP4 Antagonists: There are other EP4 antagonists with varying degrees of selectivity and efficacy, but this compound stands out due to its specific targeting and potential therapeutic benefits.
Properties
IUPAC Name |
4-[(1S)-1-[[5-[(E)-prop-1-enyl]-3-[[4-(trifluoromethyl)phenyl]methyl]triazole-4-carbonyl]amino]ethyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N4O3/c1-3-4-19-20(21(31)27-14(2)16-7-9-17(10-8-16)22(32)33)30(29-28-19)13-15-5-11-18(12-6-15)23(24,25)26/h3-12,14H,13H2,1-2H3,(H,27,31)(H,32,33)/b4-3+/t14-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWUZRMXAVDXJV-XGACYXMMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=C(N(N=N1)CC2=CC=C(C=C2)C(F)(F)F)C(=O)NC(C)C3=CC=C(C=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=C(N(N=N1)CC2=CC=C(C=C2)C(F)(F)F)C(=O)N[C@@H](C)C3=CC=C(C=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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